Tetradeca-5,7-diyne
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Overview
Description
Tetradeca-5,7-diyne is a polyacetylene compound characterized by the presence of two triple bonds in its carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetradeca-5,7-diyne typically involves the use of diacetylenic diols. One common method includes the monoprotection of diacetylenic alcohols followed by coupling reactions. For example, diacetylenic diols can be monoprotected with t-butyldimethylsilyl chloride to yield monoprotected diacetylenic alcohols. These intermediates are then converted to better leaving groups and coupled to form the desired diacetylenes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and cost-effectiveness. Techniques such as catalytic coupling and the use of protective groups are commonly employed to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Tetradeca-5,7-diyne undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or osmium tetroxide.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon can reduce the triple bonds to single bonds.
Substitution: Halogenation reactions can introduce halogen atoms into the compound, often using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine in an inert solvent like carbon tetrachloride.
Major Products Formed
Oxidation: Formation of diols or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Tetradeca-5,7-diyne has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly in targeting specific cellular pathways.
Industry: Utilized in the production of polymers and other advanced materials due to its unique structural properties
Mechanism of Action
The mechanism of action of tetradeca-5,7-diyne involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes and modulate signaling pathways involved in inflammation and cell proliferation. The compound’s ability to form reactive intermediates, such as diradicals, plays a crucial role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
- Hexadeca-7,9-diyne-1,16-diol
- (6E,12E)-tetradeca-6,12-dien-8,10-diyne-1,3-diyl diacetate
- Atractyloyne
Uniqueness
Tetradeca-5,7-diyne is unique due to its specific positioning of triple bonds, which imparts distinct chemical reactivity and biological activity compared to other polyacetylenes. Its ability to undergo cycloaromatization and form reactive intermediates sets it apart from similar compounds .
Properties
CAS No. |
62217-44-1 |
---|---|
Molecular Formula |
C14H22 |
Molecular Weight |
190.32 g/mol |
IUPAC Name |
tetradeca-5,7-diyne |
InChI |
InChI=1S/C14H22/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h3-9,11H2,1-2H3 |
InChI Key |
TUBWJRFMEKZLST-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC#CC#CCCCC |
Origin of Product |
United States |
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